2-Amino-5-iodo-4-methylpyridine
Overview
Description
2-Amino-5-iodo-4-methylpyridine is a useful research compound. Its molecular formula is C6H7IN2 and its molecular weight is 234.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photochemical Dimerization
2-Amino-5-iodo-4-methylpyridine, along with other 2-aminopyridines, can undergo photochemical dimerization. Ultraviolet irradiation of these compounds in hydrochloric acid solution results in the formation of 1,4-dimers. These dimers possess unusual chemical and physical properties, making them of interest in photochemistry studies (Taylor & Kan, 1963).
Amino-Imino Tautomerism
The photoreaction of 2-amino-5-methylpyridine, a close derivative, demonstrates amino-imino tautomerism. This reversible change between amino and imino forms can be induced and reversed by specific wavelengths of light. Such tautomerism is significant in understanding molecular behavior under various light conditions (Akai et al., 2006).
Molecular and Crystal Structures
Investigations into the molecular and crystal structures of 2-amino-4-methylpyridine derivatives, including 3 and 5-nitro derivatives, provide insights into the stabilization mechanisms of these compounds. Such studies are essential for understanding the physical and chemical properties of pyridine derivatives and their applications (Bryndal et al., 2012).
Corrosion Inhibition
2-Amino-4-methylpyridine has shown potential as a corrosion inhibitor for mild steel in acidic environments. Its adsorption characteristics and interaction with metal surfaces make it a compound of interest in materials science and corrosion research (Mert et al., 2014).
Crystallography and Hydrogen Bonding
Studies on the crystal structure of 2-amino-5-methylpyridine and its hydrochloride and hydrobromide salts contribute to understanding the role of hydrogen bonding and molecular interactions in crystal stability. This knowledge is vital for developing new materials and pharmaceuticals (Sherfinski & Marsh, 1975).
Aminocarbonylation Reactions
This compound derivatives can be used in palladium-catalyzed aminocarbonylation reactions. These reactions are essential in organic synthesis, particularly in the formation of N-substituted compounds and their potential applications in pharmaceuticals and materials science (Takács et al., 2012).
Resonance Study
The resonance forms of 2-amino-4-methylpyridinium and 2-amino-5-methylpyridinium nitrates have been studied to understand the electronic structure and properties of these compounds. Such studies have implications in the field of molecular electronics and materials science (Yan et al., 2013).
Mechanism of Action
Target of Action
It is known that similar compounds can act as ligands and form complexes with certain metal ions .
Mode of Action
It has been suggested that similar compounds can inhibit the activity of inducible nitric oxide synthase (inos) isolated from mouse raw 2647 cells in vitro .
Result of Action
Similar compounds have been shown to inhibit the activity of inducible nitric oxide synthase (inos), which could potentially influence cellular signaling .
Action Environment
It is known that the compound is sensitive to light, suggesting that its stability and efficacy could be affected by exposure to light .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Amino-5-iodo-4-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the activity of inducible nitric oxide synthase (iNOS) isolated from mouse RAW 264.7 cells in vitro . This inhibition suggests that this compound may modulate nitric oxide production, which is crucial in various physiological and pathological processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions such as copper(II), which can influence enzyme activity and stability . The compound’s ability to inhibit iNOS activity is a result of its binding to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide. This inhibition can lead to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is light-sensitive and should be stored in a cool, dark place to maintain its stability . Over time, degradation of the compound can lead to reduced efficacy and altered cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating nitric oxide production and influencing inflammatory responses. At higher doses, toxic or adverse effects may be observed, including skin and eye irritation . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Properties
IUPAC Name |
5-iodo-4-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRZCIXFHXERJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590340 | |
Record name | 5-Iodo-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356561-08-5 | |
Record name | 5-Iodo-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-4-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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